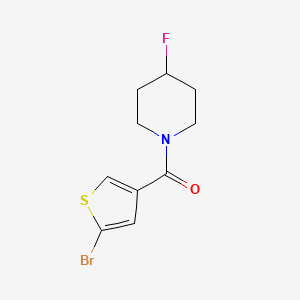

1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine

Description

Properties

IUPAC Name |

(5-bromothiophen-3-yl)-(4-fluoropiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNOS/c11-9-5-7(6-15-9)10(14)13-3-1-8(12)2-4-13/h5-6,8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKAXCKEOQNEMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)C(=O)C2=CSC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Acylation Using 5-Bromothiophene-3-carboxylic Acid Chloride

One common method involves converting 5-bromothiophene-3-carboxylic acid into its acid chloride, followed by reaction with 4-fluoropiperidine under basic conditions:

- Step 1: Synthesis of 5-bromothiophene-3-carbonyl chloride by treatment of the acid with thionyl chloride or oxalyl chloride under reflux.

- Step 2: Addition of 4-fluoropiperidine to the acid chloride solution in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature (0–5 °C) to control reactivity.

- Step 3: Stirring the reaction mixture at room temperature for several hours to complete acylation.

- Step 4: Work-up involves aqueous quenching, extraction, drying, and purification by column chromatography to isolate the target amide.

This method benefits from straightforward reaction conditions and good yields but requires careful handling of acid chlorides.

Reductive Amination Approach Using 5-Bromothiophene-3-carboxaldehyde

An alternative route involves reductive amination of 5-bromothiophene-3-carboxaldehyde with 4-fluoropiperidine:

- Step 1: Mixing 5-bromothiophene-3-carboxaldehyde with 4-fluoropiperidine in an anhydrous solvent such as tetrahydrofuran or dimethylformamide.

- Step 2: Addition of a reducing agent like sodium triacetoxyborohydride to facilitate reductive amination at room temperature.

- Step 3: After reaction completion (typically 3–6 hours), quenching with aqueous sodium bicarbonate and extraction with ethyl acetate.

- Step 4: Purification by column chromatography yields the desired product as an oil or crystalline solid.

This method is useful when direct acylation is challenging or when aldehyde intermediates are more accessible.

Organometallic Coupling Methods

Advanced methods involve lithiation and boronate ester formation on the thiophene ring followed by coupling with fluorinated piperidine derivatives:

- Step 1: Treatment of 5-bromothiophene derivatives with n-butyllithium at low temperature (-78 °C) to generate organolithium intermediates.

- Step 2: Quenching with triisopropylborate to form boronate esters.

- Step 3: Palladium-catalyzed cross-coupling (Suzuki-type) with 4-fluoropiperidine derivatives under inert atmosphere and elevated temperature.

- Step 4: Work-up and chromatographic purification to isolate the product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.

Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Coupling: Palladium catalysts with appropriate ligands.

Major Products:

Substitution: Products with various functional groups replacing the bromine atom.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acid derivatives.

Coupling: Biaryl or heteroaryl compounds.

Scientific Research Applications

1.1. Enzyme Inhibition

One of the primary applications of 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine is its role as an inhibitor of the enzyme IKK-2 (IκB kinase 2). Inhibition of this enzyme is beneficial for treating inflammatory diseases, as IKK-2 plays a crucial role in the NF-κB signaling pathway, which is involved in inflammation and immune responses. The compound has been shown to effectively inhibit IKK-2 activity, making it a candidate for developing anti-inflammatory medications .

1.2. Treatment of Inflammatory Diseases

The compound's ability to inhibit IKK-2 suggests potential therapeutic uses in conditions characterized by inflammation, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. By targeting this pathway, the compound may help reduce symptoms and progression associated with these diseases .

2.2. Analgesic Properties

Piperidine derivatives are frequently studied for their analgesic effects. While direct studies on the analgesic properties of this compound are yet to be published, the structural characteristics of piperidines suggest that this compound could also possess pain-relieving properties .

3.1. Study on IKK-2 Inhibition

A study demonstrated that compounds structurally related to this compound effectively inhibited IKK-2 activity in vitro. The results indicated a dose-dependent relationship between the concentration of the compound and the level of inhibition observed, highlighting its potential as a therapeutic agent for inflammatory diseases .

3.2. Antimicrobial Efficacy Evaluation

In another research effort, related bromopyridine compounds were evaluated for their antimicrobial properties against various strains, including Escherichia coli. The findings suggested that modifications in side chains significantly influenced antimicrobial potency, providing insights into how structural variations could enhance efficacy .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine depends on its application:

Medicinal Chemistry: It may interact with specific receptors or enzymes in the body, modulating their activity. The fluorine atom can enhance binding affinity and metabolic stability.

Material Science: The electronic properties of the thiophene ring contribute to its function in semiconductors and LEDs, facilitating charge transport and light emission.

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural variations among fluoropiperidine derivatives lie in the substituents attached to the piperidine ring. Below is a comparative analysis:

Electronic Effects :

Pharmacokinetic and Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., 1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride) exhibit higher aqueous solubility than free bases, critical for oral bioavailability .

- Stability : Compounds like 2.7b and 2.10c (–16) demonstrate high thermal stability (melting points 58–86°C) and purity (>97% HPLC), suggesting robust synthetic protocols.

- Bioavailability : Fluorine’s pKa-lowering effect may enhance absorption, but bulky substituents (e.g., tetraoxane in 2.7b) could reduce membrane permeability .

Biological Activity

1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, which is known for its diverse pharmacological properties, and a thiophene moiety that may enhance its activity through various biochemical pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound contains:

- A bromothiophene group, which is known for its electron-withdrawing properties.

- A fluorinated piperidine , which may enhance lipophilicity and bioavailability.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Receptor Interaction : Similar compounds have been shown to interact with various receptors, including G-protein coupled receptors (GPCRs) and ion channels, which are crucial in signaling pathways related to cancer and inflammation .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression, such as monoacylglycerol lipase (MAGL), which regulates endocannabinoid levels linked to pain and oncogenesis .

- Cell Cycle Regulation : Like other piperidine derivatives, it may affect cell cycle regulators, potentially leading to apoptosis in cancer cells .

Anticancer Properties

Research indicates that piperidine derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, potentially making it a candidate for further development in treating bacterial infections .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Key parameters include:

- Absorption : The presence of fluorine may improve absorption due to increased lipophilicity.

- Metabolism : Investigations into metabolic pathways are necessary to identify potential metabolites and their biological implications.

- Excretion : Studies should assess how the compound is eliminated from the body to predict dosing regimens.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine?

- Methodological Answer : The compound is typically synthesized via an acyl chloride coupling strategy. First, 5-bromothiophene-3-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This intermediate reacts with 4-fluoropiperidine in the presence of a base (e.g., triethylamine) to yield the target compound. Solvents like dichloromethane or tetrahydrofuran are used under inert conditions. Reaction monitoring via TLC or HPLC ensures completion. Purification is achieved through column chromatography or recrystallization .

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : A combination of spectroscopic techniques is employed:

- NMR : H and C NMR confirm the presence of the 5-bromothiophene moiety (e.g., aromatic protons at δ 7.2–7.8 ppm) and the 4-fluoropiperidine ring (e.g., fluorinated carbon at ~85 ppm in F NMR).

- IR : Stretching frequencies for the carbonyl group (C=O) appear at ~1650–1700 cm.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 318.98 for CHBrFNOS).

- X-ray Crystallography : Single-crystal analysis, as demonstrated for analogous piperidine derivatives, provides unambiguous conformation and bond-length data .

Advanced Research Questions

Q. How can reaction yields for the coupling of 5-bromothiophene-3-carbonyl chloride with 4-fluoropiperidine be optimized?

- Methodological Answer : Key parameters include:

- Catalyst Use : Lewis acids (e.g., ZnCl₂) or DMAP (4-dimethylaminopyridine) improve acylation efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen.

- Temperature Control : Maintaining 0–5°C minimizes side reactions (e.g., piperidine ring opening).

- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to piperidine ensures complete conversion.

Table 1 summarizes optimized conditions from analogous syntheses :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst | 5 mol% DMAP | +15% |

| Solvent | Dry DCM | +10% |

| Temperature | 0°C → RT (gradual) | +20% |

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Fluorescence-based or radiometric assays (e.g., kinase or protease inhibition) using recombinant enzymes. IC values are determined via dose-response curves.

- Cellular Uptake Studies : LC-MS/MS quantifies intracellular concentrations in cell lines (e.g., HEK293 or HeLa).

- Metabolic Stability : Microsomal incubation (human/rat liver microsomes) with NADPH cofactor, analyzed by HPLC-MS to assess half-life ().

- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer/normal cell lines to establish selectivity indices .

Q. How does the 4-fluoro substituent on the piperidine ring influence conformational dynamics?

- Methodological Answer : The fluorine atom induces steric and electronic effects:

- Steric Effects : Fluorine’s small size minimizes steric hindrance but increases ring puckering due to its electronegativity.

- Electronic Effects : The electron-withdrawing fluorine stabilizes the chair conformation via dipole interactions with adjacent C-H bonds.

- X-ray Evidence : In related 4-fluoropiperidine derivatives, the fluorine atom adopts an axial position to minimize 1,3-diaxial repulsions, as confirmed by crystallographic data (bond angles: 109.5° for C-F-C) .

Q. What strategies improve aqueous solubility for in vivo studies of this compound?

- Methodological Answer :

- Salt Formation : Hydrochloride or mesylate salts increase solubility (e.g., 4-fluoropiperidine HCl derivatives show 3× higher solubility than free bases).

- Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) in dosing formulations.

- Nanoparticle Encapsulation : Lipid-based nanoparticles (LNPs) or cyclodextrin complexes enhance bioavailability.

- pH Adjustment : Buffered solutions (pH 2–3) protonate the piperidine nitrogen, improving solubility .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from:

- Purity Discrepancies : Verify compound purity (>95% by HPLC; see safety data sheets for batch-specific data) .

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls.

- Cell Line Differences : Compare activity across multiple cell lines (e.g., primary vs. immortalized) to identify context-dependent effects.

- Metabolite Interference : Perform metabolite profiling (LC-MS) to rule out off-target effects from degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.